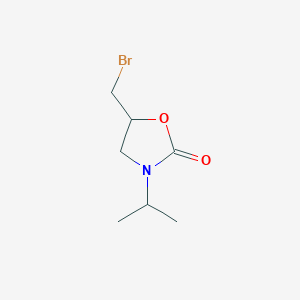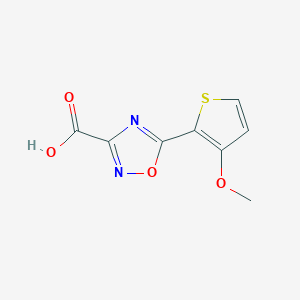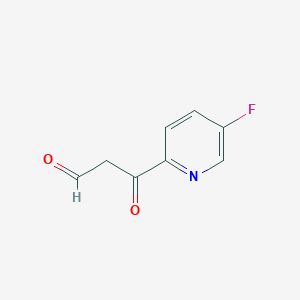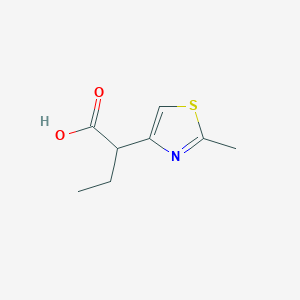
5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one: is a chemical compound that belongs to the class of oxazolidinones Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions. This often involves the use of reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one: can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group or the oxazolidinone ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the oxazolidinone.
Scientific Research Applications
5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel antibiotics and other therapeutic agents.
Biological Studies: The compound can be used to study the mechanisms of action of oxazolidinone-based drugs.
Chemical Biology: It can serve as a probe to investigate biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby exerting an antibacterial effect. The bromomethyl group may enhance the compound’s binding affinity or alter its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with improved potency and a better safety profile compared to linezolid.
Comparison
5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one: is unique due to the presence of the bromomethyl group, which can influence its reactivity and potential applications. This differentiates it from other oxazolidinones like linezolid and tedizolid, which do not have this functional group.
Properties
Molecular Formula |
C7H12BrNO2 |
|---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
5-(bromomethyl)-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12BrNO2/c1-5(2)9-4-6(3-8)11-7(9)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
SMQJWARAFGFTGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(OC1=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13298635.png)




![3-[(2-Methylpropyl)sulfanyl]pyrrolidine](/img/structure/B13298665.png)
![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13298675.png)

![3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13298704.png)
![4-[(Dicyclopropylmethyl)amino]butan-2-ol](/img/structure/B13298709.png)
![1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B13298713.png)
![1',3'-Dihydrospiro[azetidine-2,2'-indene]](/img/structure/B13298720.png)

